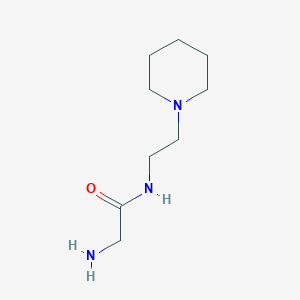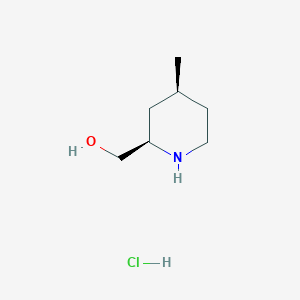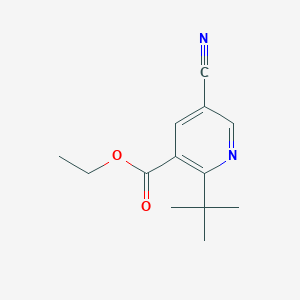
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine is a chiral compound featuring a tetrahydrofuran ring substituted with an ethyl-imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the Imidazole Group: The imidazole ring can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrofuran and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-N-oxides, while reduction may lead to tetrahydrofuran derivatives with modified imidazole rings.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme-substrate interactions.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in the design of chiral drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine
- (2S,3S)-2-(1-Propyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine
Uniqueness
The uniqueness of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-12-5-4-11-9(12)8-7(10)3-6-13-8/h4-5,7-8H,2-3,6,10H2,1H3/t7-,8-/m0/s1 |
InChI Key |
PQVKUXJEKKIHHU-YUMQZZPRSA-N |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCO2)N |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B12988344.png)
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)


![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)
![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)




![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)
![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12988420.png)
